molecular formula C12H12BrNS B13258128 N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline

N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline

Cat. No.: B13258128
M. Wt: 282.20 g/mol
InChI Key: WMLAJKNULZTNDQ-UHFFFAOYSA-N
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Description

N-[(5-Bromothiophen-2-yl)methyl]-3-methylaniline is an aromatic amine derivative featuring a brominated thiophene ring linked via a methylene group to a 3-methyl-substituted aniline.

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline

InChI

InChI=1S/C12H12BrNS/c1-9-3-2-4-10(7-9)14-8-11-5-6-12(13)15-11/h2-7,14H,8H2,1H3

InChI Key

WMLAJKNULZTNDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

This is the most common and efficient method for preparing N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline. The method involves:

  • Starting Materials: 5-bromothiophene-2-carbaldehyde and 3-methylaniline.
  • Reaction Conditions: The aldehyde and amine are combined in a suitable solvent such as methanol or ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation.
  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is added to selectively reduce the imine intermediate to the secondary amine.
  • Temperature and Time: The reaction is typically carried out at room temperature for several hours (e.g., 16–20 hours).
  • Workup: After completion, the reaction mixture is quenched with water, extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by flash column chromatography.

Example Protocol:

Step Reagents/Conditions Notes
1 Dissolve 3-methylaniline (1 equiv) and 5-bromothiophene-2-carbaldehyde (1.2 equiv) in methanol (0.15 M) with catalytic acetic acid Stir at room temperature for 16 h to form imine
2 Add sodium cyanoborohydride (3 equiv) portion-wise at room temperature Stir for additional 2.5–3 h, monitor by TLC
3 Add water, extract with ethyl acetate (×3), dry organic layer Remove solvent under reduced pressure
4 Purify crude product by flash column chromatography Eluent: hexane/ethyl acetate mixtures

This method yields the target compound in moderate to good yields (typically 60–80%) and is favored for its operational simplicity and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline depends on its application:

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents (R) Molecular Formula Molecular Weight Key Features Reference
N-[(5-Bromothiophen-2-yl)methyl]-3-methylaniline 5-Bromo-thiophene, 3-methylaniline C₁₂H₁₁BrNS 289.19 (calc.) Bromine (electron-withdrawing), thiophene π-system
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (3b) 3-Bromo-thiophene, 4-bromo-2-methylaniline C₁₂H₉Br₂NS 359.08 Bromine at thiophene and aniline, conjugated imine
N-(2-Fluorobenzyl)-3-methylaniline 2-Fluorobenzyl, 3-methylaniline C₁₄H₁₄FN 215.27 Fluorine (electron-withdrawing), non-thiophene backbone
N-[(3-Methoxyphenyl)methyl]-3-methylaniline 3-Methoxybenzyl, 3-methylaniline C₁₅H₁₇NO 227.30 Methoxy (electron-donating), ether linkage
  • Electronic Effects : Bromine in the thiophene ring (target compound) enhances electrophilic substitution reactivity compared to fluorine or methoxy substituents in analogs .
  • Conjugation: The imine derivative (3b) exhibits extended conjugation via the C=N bond, influencing its nonlinear optical (NLO) properties, as shown in DFT studies .

Physicochemical Properties

Table 3: Key Physical Properties
Compound Name Melting Point (°C) Spectral Data (¹H-NMR) Reference
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (3b) Not reported δ 8.45 (s, 1H, CH=N), 7.85–7.20 (m, aromatic)
N-(2-Fluorobenzyl)-3-methylaniline Not reported δ 7.30–6.90 (m, aromatic), 4.40 (s, 2H, CH₂)
N-[(3-Methoxyphenyl)methyl]-3-methylaniline Not reported δ 3.75 (s, 3H, OCH₃), 4.30 (s, 2H, CH₂)
  • NMR Trends : The target compound’s ¹H-NMR would likely show signals for thiophene protons (δ 6.5–7.5), methylene linkage (δ 4.0–4.5), and 3-methylaniline protons (δ 2.3 for CH₃) .

Biological Activity

N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromothiophene moiety linked to a methylaniline group. This structural arrangement is significant as the thiophene ring often enhances biological activity due to its electron-rich nature, which facilitates interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer activity : Many thiophene derivatives show promise as anticancer agents by inhibiting cell proliferation in cancer cell lines.
  • Antibacterial properties : Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

A study investigating the anticancer potential of thiophene derivatives found that compounds with bromine substitutions exhibited significant antiproliferative effects against several cancer cell lines, including HeLa and A549. The IC50 values for these compounds ranged from 100 µM to 250 µM, indicating moderate potency in inhibiting cancer cell growth .

Antibacterial Activity

Another study highlighted the antibacterial effects of thiophene-containing compounds against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 62.5 µg/mL, showcasing their potential as antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Binding Affinity : Molecular docking studies suggest that the compound may bind effectively to proteins involved in cancer pathways, potentially disrupting their function .
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that thiophene derivatives can induce oxidative stress in cancer cells, leading to apoptosis .
  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes crucial for bacterial survival, such as DNA gyrase .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is presented below:

Compound NameStructural FeaturesBiological Activity
4-Bromo-N-(3-thienyl)methylidene-anilineContains a thiophene ringExhibits anti-inflammatory properties
5-Chloro-N-(thiophen-2-yl)methylidene-anilineChlorine substitution instead of brominePotentially different reactivity profiles
3-Fluoro-N-(furan-2-yl)methylidene-anilineFuran ring instead of thiopheneDifferent electronic characteristics

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of the bromine substitution in enhancing the compound's reactivity and efficacy.

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